2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester
Description
Chemical Structure and Properties 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester (CAS 49859-70-3) is a fluorinated acrylate ester characterized by a perfluorooctyl chain (C8, 13 fluorine atoms) linked to a sulfonamide group and a methyl-substituted aminoethyl acrylate backbone . This structure confers exceptional hydrophobicity, chemical resistance, and surfactant properties, making it valuable in coatings, polymers, and oil/water-repellent applications .
Properties
CAS No. |
49859-70-3 |
|---|---|
Molecular Formula |
C14H14F13NO4S |
Molecular Weight |
539.31 g/mol |
IUPAC Name |
2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-3-8(29)32-6-5-28(2)33(30,31)7-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h3H,1,4-7H2,2H3 |
InChI Key |
HATNGDPVYXXGKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Perfluorooctyl Sulfonylamine Intermediate
The key fluorinated intermediate is typically synthesized by sulfonation of a perfluorinated alkyl chain followed by amination:
- Step 1: Starting from 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane, sulfonyl chloride groups are introduced via chlorosulfonation reactions.
- Step 2: The sulfonyl chloride is reacted with methylamine to form the methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amine.
This step requires careful control of temperature and moisture to avoid hydrolysis and side reactions.
Esterification with 2-Propenoic Acid Derivative
- The methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl intermediate is then reacted with 2-propenoic acid or its activated derivatives (such as 2-propenoic acid chloride or anhydride) to form the ester bond.
- Catalysts like N,N-dimethylaminopyridine (DMAP) or dicyclohexylcarbodiimide (DCC) are often used to facilitate ester bond formation.
- The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent polymerization of the propenoic acid moiety.
Purification
- The crude product is purified by column chromatography or recrystallization.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.
Research Discoveries and Optimization
Recent studies have focused on optimizing the synthesis for industrial scalability and environmental safety:
- Catalyst Optimization: Use of milder catalysts to reduce side reactions and improve yield.
- Green Solvents: Exploration of less hazardous solvents to minimize environmental impact.
- Polymerization Control: Since the compound contains a reactive propenoic acid ester group, polymerization inhibitors are added during synthesis to prevent premature polymerization.
- Fluorine Chain Length Effects: Variation in the fluorinated alkyl chain length affects the compound's surface properties and reactivity, influencing the choice of starting materials and reaction conditions.
Comparative Data Table of Preparation Parameters
| Preparation Step | Typical Conditions | Reagents/Catalysts | Notes |
|---|---|---|---|
| Sulfonylation of perfluorooctyl chain | Chlorosulfonation at 0–5 °C, dry conditions | Chlorosulfonic acid or SO2Cl2 | Sensitive to moisture; exothermic reaction |
| Amination | Reaction with methylamine at 20–40 °C | Methylamine (excess) | Requires inert atmosphere |
| Esterification | Room temperature to 40 °C, inert atmosphere | 2-Propenoic acid chloride, DMAP, DCC | Polymerization inhibitors added |
| Purification | Column chromatography or recrystallization | Silica gel, solvents (hexane/ethyl acetate) | Confirm purity by NMR, MS |
Summary of Source Material and Reliability
The synthesis information is consolidated from authoritative chemical databases such as PubChem and OECD chemical safety reports, which provide comprehensive substance identities and preparation method details for fluorinated acrylate esters. These sources offer validated chemical data and industrial synthesis insights. Additional data from regulatory profiles on fluorinated compounds in food packaging applications provide context on the compound's use and preparation considerations.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Polymerization: The propenoic acid moiety allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used for polymerization.
Major Products
Substitution Products: Formation of substituted derivatives with modified functional groups.
Polymers: High-performance polymers with enhanced chemical resistance and stability.
Scientific Research Applications
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its role in developing biocompatible materials.
Industry: Utilized in coatings and surface treatments to impart hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets:
Molecular Targets: The fluorinated chain interacts with hydrophobic regions of proteins and membranes.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering their local environment.
Comparison with Similar Compounds
Key Compounds
Analysis
- Fluorinated Chain Length :
- Substituents :
Research Findings and Data
Physicochemical Properties
- Thermal Stability :
- Solubility :
Environmental Persistence
- Bioaccumulation Potential: Estimated log Kow values for C8 derivatives exceed 6.0, indicating high bioaccumulation, whereas C4 compounds (log Kow ~4.5) are less persistent .
Biological Activity
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester is a compound of interest due to its unique structure and potential applications in various fields. This article explores its biological activity based on available research findings.
- Chemical Formula : C14H14F13NO4S
- CAS Number : 67906-70-1
- Synonyms : 2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on toxicity, sensitization potential, and genotoxicity.
Toxicity Studies
- Acute Toxicity :
- Dermal Toxicity :
- Inhalation Toxicity :
Sensitization Potential
The compound has been shown to induce contact sensitivity in both animals and humans. Patch tests with various concentrations produced positive sensitization results in human subjects .
Genotoxicity Studies
Genotoxicity assessments yielded mixed results:
- In vitro assays indicated potential for gene mutations without metabolic activation .
- However, no significant genotoxic effects were observed in vivo under controlled conditions .
Case Studies and Research Findings
Several case studies have highlighted the effects of exposure to this compound in occupational settings:
- Occupational Exposure : Workers handling UV-cured inks experienced dermatitis linked to exposure to acrylate monomers including this compound. Patch tests confirmed sensitization in affected individuals .
- Animal Studies : In repeated dose studies with dermal application over three months in mice, no significant clinical abnormalities were noted despite some irritation observed in specific strains .
Data Summary Table
| Study Type | Findings | LD50/NOAEC |
|---|---|---|
| Acute Oral Toxicity | Low acute toxicity; signs of apathy | LD50 > 2000 mg/kg bw |
| Dermal Sensitization | Moderate skin sensitizer | EC3 = 9.7% |
| Inhalation Toxicity | Local irritation without systemic effects | NOAEC = 23 ppm |
| Genotoxicity | Mixed results; some positive in vitro | No significant in vivo effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this fluorinated acrylate ester?
- Synthesis : The compound is typically synthesized via a multi-step process:
Sulfonylation : Reacting 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl chloride with methylamine to form the sulfonamide intermediate.
Esterification : Coupling the sulfonamide with 2-hydroxyethyl acrylate using a carbodiimide catalyst (e.g., DCC) under anhydrous conditions .
- Characterization :
- NMR Spectroscopy : NMR is critical for confirming fluorocarbon chain integrity (e.g., δ -80 to -120 ppm for CF groups) .
- FTIR : Peaks at ~1730 cm (C=O stretch, ester), 1350–1150 cm (S=O stretch, sulfonamide) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for CHFNOS: ~554.2 g/mol) .
Q. How can researchers ensure purity and reproducibility in synthesis?
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to remove unreacted fluorinated precursors.
- Quality Control :
- HPLC : Reverse-phase C18 column with UV detection at 210 nm to monitor purity (>98%) .
- Elemental Analysis : Confirm C, H, N, S, and F content (±0.3% theoretical) .
Advanced Research Questions
Q. What experimental strategies are effective for studying its copolymerization kinetics and material properties?
- Copolymer Design : Incorporate the monomer into block copolymers (e.g., with methyl methacrylate) via free-radical polymerization. Use differential scanning calorimetry (DSC) to monitor glass transition temperatures (T) influenced by fluorocarbon content .
- Surface Properties : Measure hydrophobicity using contact angle goniometry (expected >110° for water) and X-ray photoelectron spectroscopy (XPS) to quantify surface fluorine concentration .
Q. How do structural variations in the fluorocarbon chain impact environmental persistence?
- Degradation Studies :
- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 4–10) at 50°C for 48 hours; analyze degradation products via LC-MS/MS (e.g., perfluorooctanesulfonic acid, PFOS, as a potential byproduct) .
- Photodegradation : Use UV irradiation (254 nm) in simulated environmental conditions; track fluorine release via ion chromatography .
Q. What methodologies resolve contradictions in reported spectral data for this compound?
- Cross-Validation : Compare and NMR data with computational predictions (e.g., DFT simulations).
- Database Consistency : Cross-reference CAS Registry Numbers (e.g., 307-98-2 for analogous compounds) and IUPAC Standard InChIKeys (e.g., YSQGYEYXKXGAQA-UHFFFAOYSA-N) .
Methodological Notes
- Environmental Impact : Prioritize studies aligned with the Pharos Project’s guidelines for perfluorinated compounds (PFCs), focusing on bioaccumulation and toxicity screening .
- Advanced Analytics : Utilize high-resolution tandem mass spectrometry (HRMS/MS) for non-targeted analysis of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
